N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and benzodioxine intermediates. One common synthetic route includes the following steps:
Preparation of Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized through the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride.
Formation of Benzodioxine Intermediate: The benzodioxine intermediate is prepared by reacting catechol with formaldehyde under acidic conditions to form 1,4-benzodioxine.
Coupling Reaction: The final step involves coupling the cyclohexyl and benzodioxine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide: shares structural similarities with other compounds containing cyclohexyl, dimethylamino, and benzodioxine moieties.
Ethyl acetoacetate: A compound with a similar keto-enol tautomerism behavior.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with tricyclic fused ring systems linked by a diamino chain.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H26N2O3/c1-20(2)18(10-6-3-7-11-18)13-19-17(21)16-12-22-14-8-4-5-9-15(14)23-16/h4-5,8-9,16H,3,6-7,10-13H2,1-2H3,(H,19,21) |
InChI Key |
YDHWELICILYQRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.